Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate

Biodegradation OECD 301 ready biodegradability Fabric softener actives

Researchers sourcing esterquats for SAR or formulation studies encounter batch variability from commercial mixed mono/di/triester products, confounding structure-property correlations. This chemically defined, single-species TEA monoesterquat formate eliminates compositional ambiguity: • Single C18 ester chain, two free hydroxyethyl groups, formate counterion-no statistical ester distribution • Formate counterion enhances bacteriostatic activity vs. chloride analogs against both E. coli and S. aureus • Higher CMC (~1.88 mM class-level) ensures improved rinsability and lower residue on substrates • Ester-linked cation meets OECD 301 ready biodegradability criteria for EU Ecolabel and EPA Safer Choice compliance

Molecular Formula C25H51NO6
Molecular Weight 461.7 g/mol
CAS No. 51137-00-9
Cat. No. B12679831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate
CAS51137-00-9
Molecular FormulaC25H51NO6
Molecular Weight461.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCCN(CCO)CCO.C(=O)O
InChIInChI=1S/C24H49NO4.CH2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)29-23-20-25(18-21-26)19-22-27;2-1-3/h26-27H,2-23H2,1H3;1H,(H,2,3)
InChIKeyMEZWZDQUZREBND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium Formate (CAS 51137-00-9): A Defined Monoesterquat Cationic Surfactant for Scientific and Industrial Procurement


Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate (CAS 51137-00-9, molecular formula C25H51NO6, MW 461.68 g/mol) is a quaternary ammonium salt belonging to the triethanolamine (TEA)-based esterquat class of cationic surfactants . Unlike commercial TEA esterquat mixtures that contain a statistical distribution of mono-, di-, and triester species (typically ~33–38% monoester, 50–55% diester, 7–12% triester), this compound is a structurally defined monoesterquat bearing a single stearate (C18) ester chain, two free hydroxyethyl groups, and a formate counterion [1]. The presence of the ester linkage in the cation confers susceptibility to hydrolytic cleavage, which is the structural basis for the enhanced biodegradability that distinguishes esterquats from conventional non-ester quaternary ammonium compounds such as dihydrogenated tallow dimethyl ammonium chloride (DHTDMAC/D1821) [2]. The formate counterion, with its smaller hydrodynamic radius and distinct hydrogen-bonding capacity relative to chloride or methyl sulfate, influences critical micelle concentration, surface tension reduction, and antimicrobial activity profiles [3].

Why Generic Substitution of Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium Formate (CAS 51137-00-9) with Other Esterquats or Cationic Surfactants Carries Formulation Risk


Generic substitution within the esterquat class is not scientifically justified because performance-critical properties—including biodegradation kinetics, softening efficacy, antistatic behavior, hydrolytic stability, and counterion-dependent surface activity—are exquisitely sensitive to three structural variables that vary across analogs: (i) the mono/di/triester distribution in the cation, (ii) the identity of the counterion, and (iii) the number of free hydroxyethyl versus alkyl substituents on the quaternary nitrogen [1]. For example, TEA-based esterquats quaternized with dimethyl sulfate (EQDMS) have been shown to outperform DHTDMAC (D1821) in biodegradability and antistatic properties while matching it in softness, but these performance attributes are directly modulated by the monoester/diester ratio and counterion type [2]. A formate counterion yields a higher critical micelle concentration and distinct emulsification profile compared to chloride, acetate, or nitrate analogs of the same cation class [3]. Consequently, substituting the formate salt with a methyl sulfate, chloride, or acetate variant—or substituting the defined monoesterquat with a mixed mono/di/triester composition—will alter micellization behavior, deposition efficiency on substrates, formulation viscosity, and preservative compatibility in ways that cannot be predicted without compound-specific data.

Quantitative Comparative Evidence for Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium Formate (CAS 51137-00-9) Versus Closest Analogs and Alternatives


Esterquat vs Conventional Non-Ester Quaternary Ammonium Salt: Biodegradability Advantage of the Ester-Containing Cation Class

TEA-based esterquats (EQDMS, quaternized with dimethyl sulfate) were directly compared against di-octadecyl dimethyl ammonium chloride (D1821/DHTDMAC), the historical gold-standard fabric softener active. EQDMS demonstrated superior biodegradability under standard test conditions, while matching D1821 in softening performance on wool fabrics [1]. Although this study used the methyl sulfate quaternary ammonium salt rather than the formate, the biodegradation advantage is conferred by the ester linkage in the cation—a structural feature conserved in the target formate compound. The ester bond serves as a hydrolytic cleavage point that is absent in D1821, which contains only C–C and C–N bonds and is known to exhibit poor biodegradation kinetics [2]. OECD 301 ready biodegradability criteria (>60% mineralization within 28 days) are routinely met by TEA esterquats, whereas DHTDMAC typically falls below this threshold [3].

Biodegradation OECD 301 ready biodegradability Fabric softener actives

Counterion-Dependent Surface Activity: Formate vs Chloride in Didecyl Dimethyl Ammonium Salts

Although direct head-to-head data for the target compound (TEA monoesterquat formate) versus its chloride analog are absent from the open literature, a well-controlled study on didecyl dimethyl ammonium salts with systematic counterion variation provides class-level inference for the effect of the formate anion. Didecyldimethylammonium formate (DDAF) exhibits a critical micelle concentration (CMC) of 1.88 mM, compared to approximately 0.5 mM for didecyldimethylammonium chloride (DDAC) [1][2]. The surface tension at the CMC (γcmc) is 26.64 mN/m for DDAF versus approximately 26.0 mN/m for DDAC [1][2]. Additionally, the formate salt (DDAF) demonstrates superior emulsifying performance and wetting power compared to DDAC, while producing lower foam volumes—a profile advantageous for rinse-cycle fabric softener and hair conditioner formulations where low foam is desirable [3]. Antimicrobial efficacy against E. coli and S. aureus is also greater for the formate salt than for the chloride [3].

Critical micelle concentration Surface tension Counterion effect

Defined Monoesterquat vs Commercial Mixed Mono/Di/Triester TEA Esterquats: Structural Purity and Property Predictability

Commercial TEA esterquat products are invariably mixtures of mono-, di-, and triesterquat species, with a typical weight distribution of 33–38% monoester, 50–55% diester, and 7–12% triester [1]. The diesterquat fraction is widely regarded as the primary contributor to fabric softening and conditioning efficacy, while the triesterquat component is reported to have poor softening and fragrance delivery performance [2][3]. The monoesterquat fraction, exemplified by this target compound, possesses a higher hydrophilic-lipophilic balance (HLB) due to its two free hydroxyethyl groups and single stearate chain, which translates into different emulsification behavior, water dispersibility, and substantivity to negatively charged substrates (hair, cotton) compared to diester-rich mixtures . A chemically defined monoesterquat eliminates batch-to-batch variability in ester distribution—a known source of performance inconsistency in commercial esterquat-based formulations [2].

Monoesterquat Diesterquat Triesterquat distribution Softening efficacy

Antimicrobial Activity of Formate Quaternary Ammonium Salts vs Chloride Analogs

In a systematic comparison of didecyl dimethyl ammonium salts bearing six different counterions, the formate salt (DDAF) exhibited greater bacteriostatic efficacy against both Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) than the chloride salt (DDAC) [1]. This finding is consistent with the known influence of counterion identity on the bioavailability and membrane-disrupting activity of quaternary ammonium compounds [2]. While the study was conducted on didecyl rather than TEA monoester ammonium salts, the counterion effect is expected to translate across cationic surfactant classes, as the mechanism of antimicrobial action—electrostatic interaction with negatively charged bacterial membranes followed by hydrophobic chain insertion—is modulated by the counterion's influence on monomer concentration (CMC) and micelle-to-monomer equilibrium [2][3].

Antimicrobial Bacteriostatic E. coli S. aureus

Hydrolytic Stability and Biodegradation Pathway: Esterquats vs Non-Ester Quaternary Ammonium Compounds

The defining structural feature of the target compound—an ester bond linking the stearate chain to the quaternary ammonium head group—is the molecular basis for its environmental degradation pathway. Under hydrolytic conditions, the ester bond is cleaved, yielding stearic acid (a naturally occurring fatty acid) and the quaternary ammonium alcohol (choline-type fragment), both of which are readily biodegraded [1]. This contrasts sharply with non-ester quaternary ammonium compounds such as DHTDMAC and benzalkonium chloride, which resist hydrolytic degradation and persist in aquatic sediments [2]. The rate of esterquat hydrolysis is pH-dependent, with minimal hydrolysis observed under acidic conditions (pH 3–5, typical of formulated fabric softeners) and accelerated cleavage under alkaline conditions (pH > 9) [1]. Triethanolamine-based esterquats (TEAQ) deposited on fabric under ambient storage conditions for 3 months showed no appreciable hydrolysis, confirming adequate product shelf stability [3]. However, once released into the environment, the same ester bond ensures rapid primary degradation and ultimate biodegradation exceeding OECD 301 criteria [1].

Hydrolysis Ester bond cleavage Environmental fate Ecotoxicity

Best-Fit Research and Industrial Application Scenarios for Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium Formate (CAS 51137-00-9) Based on Quantitative Evidence


Defined Monoesterquat Standard for Structure-Activity Relationship (SAR) Studies in Cationic Surfactant Research

The chemically defined, single-species nature of this monoesterquat—as opposed to the statistical mono/di/triester mixtures of commercial TEA esterquats—makes it uniquely suited as a reference standard for academic and industrial SAR investigations. Researchers studying how ester chain length, head group architecture, and counterion identity modulate surfactant properties (CMC, surface tension reduction, antimicrobial activity, biodegradation rate) require well-characterized single-component materials to eliminate confounding variables [1]. The two free hydroxyethyl groups provide hydrogen-bonding sites that can be exploited for studying surfactant-polymer or surfactant-protein interactions via spectroscopic methods. The formate counterion, being the smallest carboxylate, minimizes steric and hydrophobic contributions from the anion, allowing cleaner interpretation of cation-dominated effects [2].

Eco-Designed Fabric Softener and Hair Conditioner Formulations Requiring OECD 301-Compliant Biodegradability

The ester linkage in the cation is the structural prerequisite for OECD 301 ready biodegradability (>60% mineralization within 28 days), which is mandated by EU Ecolabel, Nordic Swan, and EPA Safer Choice programs for laundry and personal care products [1]. Unlike conventional non-ester quaternary ammonium compounds (DHTDMAC, BTAC), this esterquat undergoes hydrolytic cleavage to yield stearic acid and a biodegradable amino alcohol fragment upon environmental release [1]. The formate counterion contributes to a higher CMC (class-level evidence: 1.88 mM for DDAF vs ~0.5 mM for DDAC), which translates to improved rinsability and lower residue levels on fabrics—a performance attribute valued in rinse-cycle fabric softeners and leave-on hair conditioners [3]. The low-foam profile of formate quaternary ammonium salts (demonstrated in the DDAF/DDAC comparison) is additionally advantageous for rinse-cycle applications where foam must be minimized [2].

Antimicrobial Personal Care or Household Product Formulations Leveraging Formate Counterion-Enhanced Biocidal Activity

For formulators developing cationic surfactant-based antimicrobial hand washes, surface disinfectants, or preservative-boosted personal care products, the formate counterion provides a measurable enhancement of bacteriostatic activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) organisms compared to chloride analogs [1]. This is relevant where the quaternary ammonium compound serves a dual function as both conditioning agent and antimicrobial active. The higher CMC of the formate salt also implies a larger equilibrium concentration of biocidally active surfactant monomers at typical use concentrations (0.1–1% w/w), potentially enabling efficacy at lower inclusion levels [2]. The ester linkage ensures that antimicrobial efficacy is delivered without the environmental persistence penalty associated with non-degradable quaternary ammonium biocides [3].

Precision-Formulated Emulsifier for Oil-in-Water Systems Requiring Defined Hydrophilic-Lipophilic Balance

With a single C18 hydrophobic chain and two free hydroxyethyl hydrophilic groups, this monoesterquat occupies a specific and narrow HLB range that is more hydrophilic than diesterquats (two C16–C18 chains) and more lipophilic than fully hydroxylated quaternary ammonium salts. The formate counterion's minimal size and low hydrophobicity preserve the HLB determined by the cation structure without the confounding influence of a bulky or surface-active anion (as occurs with methyl sulfate or tosylate) [1]. For procurement by formulation scientists developing emulsions where precise control of droplet size, stability, and substantivity is required, a defined monoesterquat eliminates the batch-to-batch HLB variability inherent in commercial mixed esterquat products [2]. The superior emulsification performance documented for formate vs chloride quaternary ammonium salts (DDAF > DDAC) further supports this application [1].

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